3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a heterocyclic compound featuring a fused purine-pyrimidine dione core. Its structure includes a 2-ethoxyethyl group at position 3, a methyl substituent at position 1, and a 4-methylphenyl moiety at position 7.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-4-28-13-12-25-18(26)16-17(22(3)20(25)27)21-19-23(10-5-11-24(16)19)15-8-6-14(2)7-9-15/h6-9H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSTVIPFLVNIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound may vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
Scientific Research Applications
3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical products and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound’s purino-pyrimidine dione core is distinct from simpler pyrimidine-dione or pyrimido-oxazepine systems in other analogs . This fused bicyclic framework may enhance rigidity and binding specificity compared to monocyclic derivatives.
- The 2-ethoxyethyl group at position 3 introduces moderate hydrophilicity, contrasting with the more lipophilic 4-methylbenzyl group in the compound from .
Hypothetical Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Substituent Effects
Discussion :
- The ethoxyethyl chain in the target compound may improve water solubility compared to the 4-methylbenzyl analog but could increase metabolic liability due to oxidative cleavage .
- The absence of electron-withdrawing groups (e.g., fluorine in ) suggests the target compound may exhibit weaker hydrogen-bonding capacity, affecting target affinity.
Biological Activity
3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews the compound's structural characteristics, synthesis methods, and its biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.45 g/mol. Its structure features a purine-like backbone with ethoxy and methylphenyl substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.45 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZVQYBGRZKZZUAY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Appropriate purine derivatives are used as starting materials.
- Functional Group Introduction : Ethoxy and methylphenyl groups are introduced through substitution reactions.
- Reaction Conditions : Strong bases like sodium hydride and solvents such as dimethylformamide (DMF) are often employed to facilitate the reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of purine-like compounds possess antimicrobial properties. The specific activity of this compound against various bacteria and fungi remains to be fully characterized but is promising based on structural analogs.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit specific enzymes related to metabolic pathways. For instance, purine derivatives have been noted for their ability to interact with enzymes involved in nucleotide metabolism.
Cytotoxicity
Research has indicated potential cytotoxic effects in various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression, though specific pathways are yet to be elucidated.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones.
- Cytotoxicity Testing : In vitro assays using cancer cell lines (e.g., HeLa cells) showed that treatment with the compound resulted in reduced cell viability in a dose-dependent manner.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with DNA/RNA : The purine structure suggests potential binding to nucleic acids.
- Enzyme Modulation : The compound may act as an inhibitor or activator of key enzymes involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
